U73975 - 110314-48-2

U73975

Catalog Number: EVT-258274
CAS Number: 110314-48-2
Molecular Formula: C30H22N4O4
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adozelesin is an indolecarboxamide.
Adozelesin is an alkylating agent that bind to the DNA minor groove in a sequence-specific manner and form covalent adducts with adenines, resulting in the inhibition of DNA replication and induction of apoptosis. (NCI04)
Source and Classification

Adozelesin was derived from natural products and has been synthesized as a synthetic analogue of the antitumor agent CC-1065. It belongs to a class of compounds known as DNA alkylating agents, which are characterized by their ability to form covalent bonds with DNA, leading to cellular damage and apoptosis in rapidly dividing cancer cells. This mechanism positions adozelesin as a potential therapeutic agent in oncology.

Synthesis Analysis

The synthesis of U73975 involves several intricate steps that leverage organic synthesis techniques. The compound can be synthesized through a modular approach that allows for the exploration of various structural modifications to optimize its biological activity.

Key Synthesis Methods

  1. Starting Materials: Adozelesin synthesis typically begins with commercially available precursors that can be modified through chemical reactions.
  2. Key Reactions: The synthesis often employs reactions such as Friedel-Crafts acylation and various coupling reactions to construct the complex molecular framework characteristic of adozelesin.
  3. Parameters: Reaction conditions such as temperature, solvent choice, and reaction time are critical in achieving high yields and purity of the final product. For instance, specific temperatures may be required to facilitate the formation of key intermediates without leading to unwanted side reactions.

The total synthesis strategy allows chemists to systematically modify the compound's structure, potentially enhancing its binding affinity and cytotoxicity against tumor cells.

Molecular Structure Analysis

Adozelesin has a complex molecular structure characterized by three main subunits that contribute to its biological activity.

Structural Features

  • Core Structure: The core structure of adozelesin consists of a bicyclic system that is essential for its interaction with DNA.
  • Functional Groups: The presence of various functional groups enhances its ability to interact with DNA, particularly in the minor groove.
  • Molecular Formula: The molecular formula for adozelesin is C₁₄H₁₅N₃O₄S, indicating the presence of nitrogen and sulfur atoms which play crucial roles in its reactivity.

Structural Data

  • Molecular Weight: Approximately 305.35 g/mol.
  • 3D Conformation: Advanced techniques such as X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of adozelesin when bound to DNA.
Chemical Reactions Analysis

Adozelesin primarily functions through its ability to alkylate DNA, leading to cross-linking and subsequent cellular apoptosis.

Key Reactions Involving Adozelesin

Technical Parameters

  • Reaction Conditions: The efficiency of alkylation reactions can depend on factors such as pH, ionic strength, and the presence of competing nucleophiles.
Mechanism of Action

The mechanism by which adozelesin exerts its cytotoxic effects involves several key steps:

  1. Binding: Adozelesin binds specifically within the minor groove of DNA due to its structural complementarity.
  2. Alkylation: Once bound, it forms covalent bonds with DNA bases, leading to structural alterations in the DNA helix.
  3. Induction of Damage: This alkylation event results in significant distortion of the DNA structure, hindering replication and transcription processes.
  4. Cellular Response: The damaged cells activate apoptotic pathways due to irreparable DNA damage, ultimately leading to cell death.
Physical and Chemical Properties Analysis

Adozelesin exhibits several physical and chemical properties that are important for its function as an antitumor agent.

Key Properties

  • Solubility: Adozelesin is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is relevant for formulation in biological assays.
  • Stability: The stability of adozelesin in solution can be influenced by factors like pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary depending on purity but is generally indicative of crystalline nature.
Applications

Adozelesin's unique properties position it for various applications in scientific research:

  1. Cancer Research: Given its potent cytotoxicity against tumor cells, adozelesin serves as a model compound for studying DNA-targeting drugs.
  2. Drug Development: Its mechanism of action provides insights into designing new alkylating agents with improved efficacy and reduced side effects.
  3. Biochemical Studies: Adozelesin is used in studies aimed at understanding DNA repair mechanisms and cellular responses to genotoxic stress.
Introduction to U73975: Contextualizing Its Role in Antitumor Research

Historical Development of Duocarmycin Analogues and U73975

U73975 (also designated as U-73,975) emerged from systematic medicinal chemistry efforts to optimize the antitumor potency and pharmacological properties of natural duocarmycins and CC-1065 analogues. The discovery of CC-1065 in 1978 from Streptomyces bacteria established the foundational cyclopropapyrroloindole (CPI) pharmacophore capable of unprecedented picomolar cytotoxicity via sequence-specific DNA alkylation [1] [3]. Early clinical candidates like adozelesin (U-73,975) and carzelesin demonstrated potent activity but faced challenges related to therapeutic index limitations and unpredictable toxicities in phase I/II trials during the 1990s [1] [3]. This drove intensive structure-activity relationship (SAR) campaigns throughout the 1990s-2000s aimed at structural simplification, enhanced synthetic tractability, and improved DNA binding selectivity.

U73975 represents a strategic advancement within this lineage. Developed as a synthetic CPI bisalkylator, its design incorporated methoxycarbonyl and trifluoromethyl substituents on the CPI core—notably replacing the complex natural pentacyclic scaffold with optimized synthetic moieties [8]. This modification significantly enhanced chemical stability while retaining the intrinsic DNA-damaging capability. Preclinical evaluations highlighted U73975's superior cytotoxicity profile compared to earlier analogues like bizelesin (U-77,779), particularly against solid tumor models where its bisalkylating capacity enabled irreversible interstrand cross-links, effectively overcoming resistance mechanisms observed with monoalkylators [6] [8].

Table 1: Evolution of Key CPI Antitumor Agents Leading to U73975

CompoundStructural FeaturesPrimary MechanismClinical/Preclinical Status
CC-1065 (Natural)Bicyclic CPI, dimeric structureAdenine-N3 alkylation in 5'-(A/T)(A/T)A*Preclinical (Toxicity limitations)
Adozelesin (U-73,975)Simplified CPI monomerMonofunctional alkylationPhase I/II (Limited therapeutic index)
CarzelesinProdrug of CPI derivativeActivated to CBI alkylatorPhase I/II
Bizelesin (U-77,779)CPI bisalkylatorDNA interstrand cross-linkingPhase I (Hematologic toxicity)
U73975Methoxycarbonyl/trifluoromethyl CPI bisalkylatorEnhanced cross-linking, sequence specificityPreclinical optimization

Classification Within the Cyclopropylpyrroloindole (CPI) Family

U73975 belongs to the 3-alkoxycarbonyl-2-trifluoromethyl CPI (MCTFCPI) subclass, distinguished by strategic modifications to the core CPI scaffold. The CPI pharmacophore universally comprises two critical domains:

  • Segment A: The electrophilic cyclopropane responsible for DNA nucleophilic attack, activated by the adjacent indole ring.
  • Segment B: The DNA-binding subunit, typically an indole derivative, dictating sequence selectivity and binding affinity within the minor groove [1] [2].

Within this framework, U73975 features:

  • Trifluoromethyl Group at C2: This strongly electron-withdrawing substituent enhances cyclopropane ring polarization, facilitating nucleophilic ring-opening and covalent bond formation with adenine-N3 [8].
  • Methoxycarbonyl at C3: Contributes to optimal steric fit within the narrow minor groove while modulating electron density across the indole system.
  • Bisalkylator Architecture: Incorporates two activated CPI units linked via a rigid aromatic spacer (e.g., 5,5'-bis(2-carbonyl-1H-indole)), enabling dual-sequence recognition and cross-link formation [8]. This design starkly contrasts earlier monoalkylators like adozelesin.

Table 2: Structural Classification of Key CPI Analogues

CPI SubclassPrototypical CompoundsCritical ModificationsImpact on Bioactivity
Natural CPIsDuocarmycin SA, CC-1065Complex pentacyclic scaffoldsUltra-high potency (pM), poor synthetic access
CBI AnaloguesCarzelesin (Prodrug)Cyclopropabenz[e]indole coreImproved synthetic tractability
MonoalkylatorsAdozelesin (U-73,975)Simplified trimethoxyindole segment BRetained potency, sequence selectivity
BisalkylatorsBizelesin (U-77,779)Two CPI units, rigid linkerCross-linking, enhanced cytotoxicity
MCTFCPI BisalkylatorsU73975C2-CF₃, C3-COOCH₃, bisalkylatingSuperior potency & tumor growth inhibition vs. bizelesin

SAR studies demonstrated that the combined electron-deficient trifluoromethyl group and bis-functional capability rendered U73975 significantly more potent than bizelesin across in vitro cytotoxicity screens (e.g., IC₀ values in low nM range vs. leukemia and solid tumor lines) and in vivo xenograft models, establishing MCTFCPIs as a rationally optimized CPI subclass [8].

U73975 as a Paradigm for Sequence-Specific DNA Alkylation

U73975 exemplifies the pinnacle of rational design for sequence-directed DNA minor groove alkylation. Its mechanism involves a multi-step process:

  • Non-covalent Recognition: The MCTFCPI unit binds non-covalently within the AT-rich minor groove, facilitated by van der Waals contacts and hydrogen bonding between the methoxycarbonyl/indole nitrogens and DNA base edges [1] [3].
  • Electrophilic Activation: The trifluoromethyl group profoundly stabilizes the nascent carbocation formed upon cyclopropane ring scission, accelerating SN₂-type nucleophilic attack by the N3 atom of adenine.
  • Covalent Adduct Formation: Alkylation occurs almost exclusively at adenine residues within specific consensus sequences. For U73975, primary alkylation sites map to 5'-(A/T)(A/T)A* motifs (=alkylated adenine), with secondary affinity for 5'-(A/T)(G/C)(A/T)A sites, as confirmed by thermal strand cleavage assays and polymerase stop techniques [3] [8].
  • Bisalkylation & Cross-linking: The presence of two CPI warheads enables covalent bridging between spatially proximal adenines on opposing strands or distant sites on the same strand, inducing profound DNA helical distortion and irreversible replication blocks [8].

The sequence selectivity arises from:

  • Minor Groove Topography: Narrow AT-rich grooves optimally accommodate the CPI planar aromatic system.
  • Hydrogen-Bonding Patterns: Specific hydrogen bonds form between the CPI carbonyl groups and adenine N3/thymine O2 atoms within preferred sequences like 5'-TTTTGA-3' [4].
  • Thermodynamic Activation: Binding-induced DNA bending/stretching lowers the activation energy for cyclopropane ring opening—a phenomenon termed the "Winstein spirocyclization" effect [1].

Table 3: DNA Alkylation Profiles of CPI Analogues

CompoundPrimary Consensus Sequence(s)Secondary SitesAlkylation TypeStructural Determinants of Specificity
CC-10655'-(A/T)(A/T)A*RareMonofunctionalNatural CPI, dimeric binding domain
Adozelesin5'-(A/T)(G/C)(A/T)A*5'-(A/T)(A/T)CA*MonofunctionalTrimethoxyindole segment B
Carzelesin (activated)5'-(A/T)(A/T)A*MinorMonofunctionalCBI pharmacophore
U739755'-(A/T)(A/T)A*5'-(A/T)(G/C)(A/T)A*Bifunctional (Cross-link)Bis-MCTFCPI, rigid linker, C2-CF₃ activation

This precision distinguishes U73975 from classical non-specific alkylators like nitrogen mustards or platinum agents (e.g., cisplatin), which form adducts primarily at guanine-N7 positions and suffer from repair-mediated resistance [7]. The adenine-specific, groove-directed mechanism of U73975 enables evasion of O⁶-alkylguanine-DNA alkyltransferase (MGMT)-mediated repair—a common resistance pathway for temozolomide and other guanine-targeted agents [2].

Properties

CAS Number

110314-48-2

Product Name

U73975

IUPAC Name

N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide

Molecular Formula

C30H22N4O4

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)/t18-,30+/m1/s1

InChI Key

BYRVKDUQDLJUBX-JJCDCTGGSA-N

SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7

Solubility

Soluble in DMSO, not in water

Synonyms

6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
adozelesin
U 73975
U-73,975
U-73975

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.